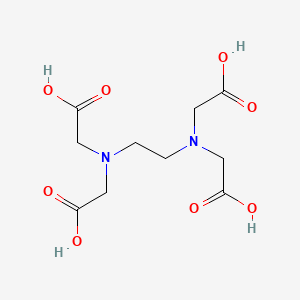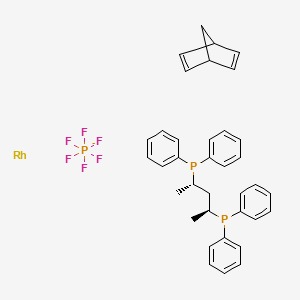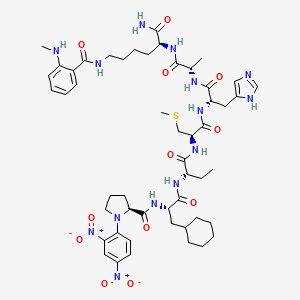![molecular formula C₁₅H₂₈O₂Si B1146884 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol CAS No. 96685-53-9](/img/structure/B1146884.png)
2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol is a complex organic compound featuring a silyl ether functional group. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and other sensitive functional groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol typically involves multiple steps:
Formation of the Cyclohexylidene Ring: The initial step involves the formation of the cyclohexylidene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Silylation: The hydroxyl group is protected by silylation using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.
Final Functionalization: The ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, typically using an alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder and Wittig reactions, and large-scale silylation processes. The use of automated systems ensures precise control over reaction conditions, improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexylidene ring, converting it to a cyclohexane derivative.
Substitution: The silyl ether group can be substituted under acidic conditions, replacing the tert-butyl(dimethyl)silyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.
Substitution: Acidic conditions using HCl (Hydrochloric acid) or TFA (Trifluoroacetic acid) facilitate the removal of the silyl ether group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various alcohols or other functionalized derivatives.
Scientific Research Applications
2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol is used extensively in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug candidates, particularly those requiring selective protection and deprotection steps.
Industry: The compound is used in the manufacture of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsiloxy)ethanol
- tert-Butyldimethylsilyl chloride
- 2-(tert-Butyldimethylsilyloxy)propane
Uniqueness
Compared to similar compounds, 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol offers unique advantages due to its specific structure:
- Enhanced Stability : The cyclohexylidene ring provides additional stability.
- Versatility : The compound can undergo a variety of chemical reactions, making it useful in diverse applications.
- Selective Protection : The silyl ether group offers selective protection, which is crucial in complex synthetic routes.
This compound’s unique combination of stability, versatility, and selective protection makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGPHRQKCDCZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698433 |
Source


|
| Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96685-53-9 |
Source


|
| Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

